

Clinical Dosing and Administration Protocol

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Compound Focus: Gedatolisib

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The table below summarizes the established **gedatolisib** dosing regimen from recent Phase 3 and Phase 1b/2 clinical trials for different cancer types.

Trial / Indication	Dosage & Frequency	Cycle Duration	Combination Agents
VIKTORIA-1 (HR+/HER2- Breast Cancer) [1] [2]	180 mg IV, once weekly for 3 weeks	28 days	With Fulvestrant and/or Palbociclib
First-Line (HR+/HER2- Breast Cancer) [3]	180 mg IV, once weekly for 3 weeks	28 days	With Palbociclib and Letrozole
HER2-positive Metastatic Breast Cancer [4]	180 mg IV, on Days 1, 8, and 15	21 days	With Trastuzumab biosimilar
Metastatic Castration-Resistant Prostate Cancer [4]	120 mg or 180 mg IV, once weekly for 3 weeks	28 days	With Darolutamide

Administration Details:

- **Route:** Slow intravenous (IV) infusion [5].
- **Infusion Duration:** The infusion is typically administered over **30 minutes** [6].
- **Treatment Cycles:** Patients receive the infusion once a week for the first three weeks of a 28-day cycle. The fourth week is a treatment-free rest period [1] [3].

Supporting Preclinical and Clinical Data

Pharmacokinetics and Metabolism

A clinical trial investigating the distribution, metabolism, and excretion of **gedatolisib** in healthy male volunteers after a single 89 mg intravenous infusion found [6]:

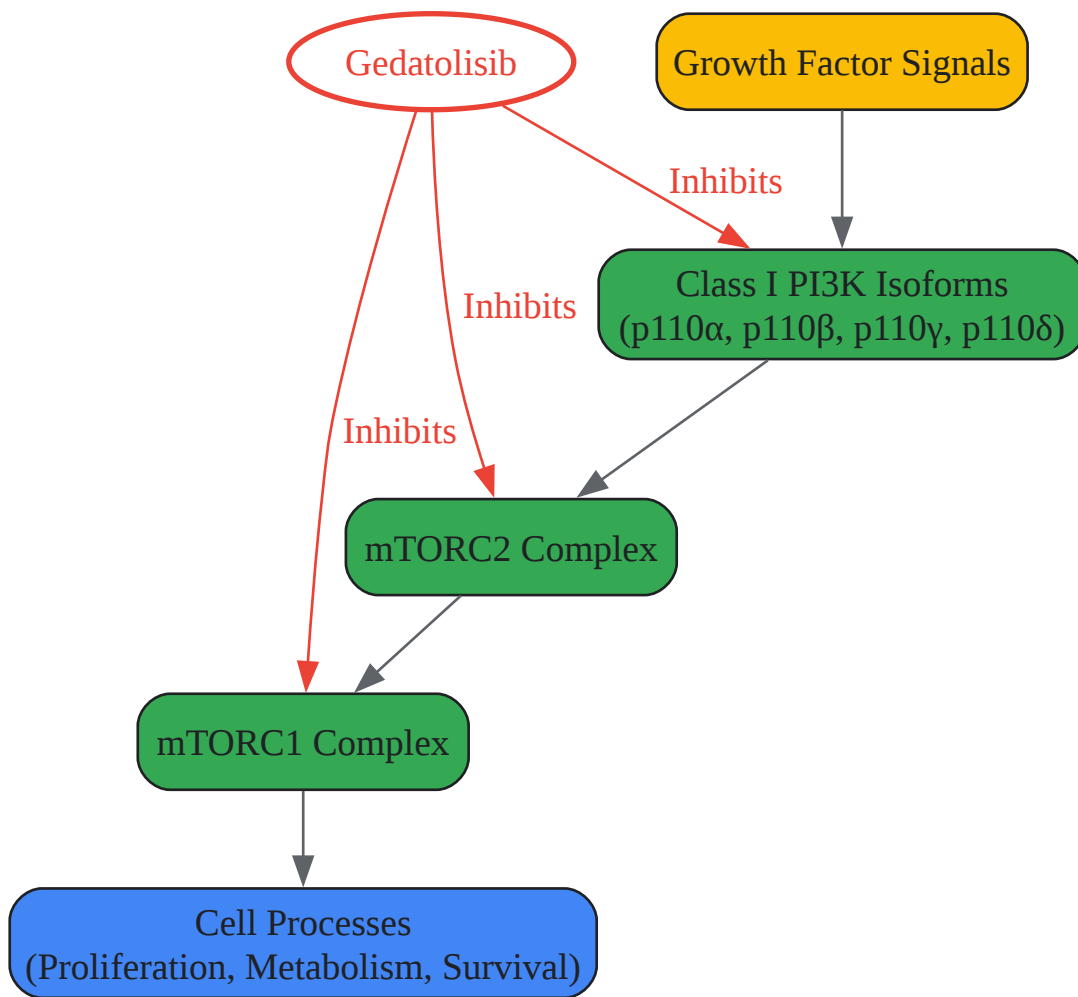
- **Peak Plasma Concentration:** Occurred at the end of the 30-minute infusion.
- **Terminal Half-life:** Approximately **37 hours**.
- **Excretion:** Between 66% and 73% of the drug-related material was recovered in feces, suggesting that biliary and/or intestinal secretion of the unchanged parent drug is a significant route of clearance.
- **Metabolism:** **Gedatolisib** undergoes minimal metabolism.

Mechanism of Action

Gedatolisib is a potent, reversible, and selective dual inhibitor of **all Class I PI3K isoforms (pan-PI3K)** and the **mTOR complexes (mTORC1 and mTORC2)** [7] [8]. This comprehensive inhibition of the PI3K/AKT/mTOR (PAM) pathway is its key differentiator:

- **Overcoming Resistance:** Inhibiting multiple nodes of the PAM pathway simultaneously can prevent or overcome adaptive resistance that often limits the efficacy of single-node inhibitors (e.g., PI3K α -only or mTORC1-only inhibitors) [7] [8].
- **Broad Activity:** As a pan-isoform PI3K inhibitor, it can target tumors with abnormalities signaling through different PI3K isoforms, potentially benefiting a wider patient population [8].

The diagram below illustrates how **gedatolisib** targets multiple key nodes in the PAM pathway.



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Safety and Tolerability Profile

Understanding the safety profile is crucial for clinical protocol design. The following table outlines common treatment-related adverse events (AEs) associated with **gedatolisib** combinations.

Adverse Event	Frequency & Grade (Examples from Trials)	Management Notes
Hyperglycemia	Most common AE; Grade 3: ~2.3% of patients [1] [2].	Monitor blood glucose; generally manageable [1] [2].

Adverse Event	Frequency & Grade (Examples from Trials)	Management Notes
Oral Stomatitis/Mucositis	Frequent; Grade 3/4: 15.9%-29% [3] [4].	Prophylactic treatment used in some trials (e.g., for prostate cancer) [4].
Rash	Grade 3/4: Up to 39% in one trial [3].	Standard supportive care.
Gastrointestinal Events (Nausea, Diarrhea)	Mostly mild to moderate in severity [1] [2].	Standard supportive care.
Hematologic Toxicity (Neutropenia)	Grade 3/4: 61% when combined with palbociclib/letrozole [3].	Attribute to combination with CDK4/6 inhibitors (e.g., palbociclib); requires monitoring.

Overall Tolerability: Despite the incidence of AEs, discontinuation rates due to treatment-related AEs were relatively low (e.g., 2.3%-3.1% in the VIKTORIA-1 trial) [1] [2], indicating the safety profile is generally manageable in the clinical trial setting.

Experimental Protocols for Research

For scientists conducting preclinical research on **gedatolisib**, here are key methodological details from published studies.

In Vitro Cell Culture Assays:

- **Cell Viability and Growth Rate (GR) Metrics:** Breast cancer cell lines are treated with **gedatolisib** in a dose-dependent manner (e.g., across a range of nanomolar concentrations). Cell viability is measured before and after a 72-hour drug treatment using assays like **RT-Glo MT** and **Sytox** to identify cytostatic and cytotoxic effects independently of cell doubling time [7].
- **Functional Assays:** To comprehensively assess the drug's effect, studies analyze:
 - **Cell cycle progression** via flow cytometry.
 - **DNA replication** (e.g., EdU incorporation).
 - **Cell migration and invasion** (e.g., transwell assays).

- **Metabolic activity** by measuring **glucose consumption, lactate production, and oxygen consumption** [7].

In Vivo Studies:

- **Animal Models:** **Gedatolisib**'s efficacy has been evaluated in **breast cancer patient-derived xenograft (PDX) models** [7].
- **Dosing:** The specific dosing regimen (e.g., route, frequency, duration) in mouse models is tailored to the study design and should be based on prior pharmacokinetic data.

Conclusion

The established intravenous infusion protocol for **gedatolisib**—180 mg administered over 30 minutes, once weekly for three weeks in a 28-day cycle—is supported by robust clinical evidence demonstrating efficacy and a manageable safety profile. Its unique mechanism as a dual pan-PI3K and mTOR inhibitor provides a strong rationale for its use in overcoming therapeutic resistance in oncology.

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